1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1’-Benzyl-6-bromospiro[chromene-2,4’-piperidin]-4(3H)-one hydrochloride” were not found in the search results, piperidone analogs, which this compound is a part of, are typically synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath .Scientific Research Applications
Synthesis and Chemical Properties
- Piperidine-mediated cyclization techniques have been developed for synthesizing chromene derivatives, offering efficient routes to functionalized chromenes under mild conditions (Zhang, Luo, Gan, Wan, & Wang, 2021).
- The synthesis of various piperidine derivatives, including those related to chromene structures, has been explored, indicating the versatility of piperidine in chemical synthesis (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
- Studies on the synthesis of benzo[f]chromene derivatives have shown diverse potential applications in chemistry, particularly in the creation of novel compounds (El-Agrody, Eid, Emam, Mohamed, & Bedair, 2002).
Pharmacological Applications
- The synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides has been identified as potent TRPM8 channel blockers, showing efficacy in rodent models of neuropathic pain (Chaudhari, Kadam, Khairatkar-Joshi, Mukhopadhyay, Karnik, Raghuram, Rao, Vaiyapuri, Wale, Bhosale, Gudi, Sangana, & Thomas, 2013).
Antimicrobial Activities
- Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized and evaluated for antibacterial activities, with some compounds showing significant effects (Pouramiri, Kermani, & Khaleghi, 2017).
Structural and Crystallographic Studies
- The crystal structure and properties of related chromene compounds have been characterized, providing insights into the molecular configuration and potential applications in material science (Kotresh, Kumar, Mahabaleshwaraiah, Arunkashi, & Devarajegowda, 2012).
Properties
IUPAC Name |
1'-benzyl-6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.ClH/c21-16-6-7-19-17(12-16)18(23)13-20(24-19)8-10-22(11-9-20)14-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSXLBUGQULNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Br)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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